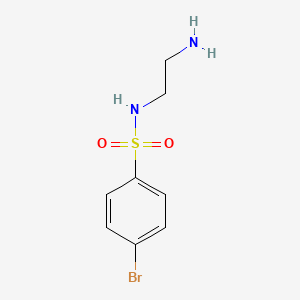

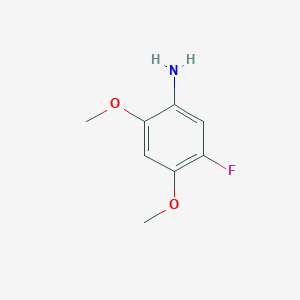

(2-Amino-3-nitrophenyl)methanol

概要

説明

The compound (2-Amino-3-nitrophenyl)methanol is a chemical species that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of compounds with similar functional groups, such as nitroso and aldehyde derivatives . Additionally, (2-pyridyl)phenyl methanol has been shown to act as a hydrogen donor in the reduction of nitro aromatic compounds , which could be relevant to the synthesis or reactions of (2-Amino-3-nitrophenyl)methanol.

Synthesis Analysis

The synthesis of related compounds involves the use of methanol as a solvent or reactant. For example, the photolysis of substituted amino acids in methanol results in the formation of a compound with one less carbon atom than the starting amino acid . In another study, (2-pyridyl)phenyl methanol is used in a domino process to reduce nitro aromatic compounds and subsequently form β-amino esters . These methods suggest potential synthetic routes that could be adapted for the synthesis of (2-Amino-3-nitrophenyl)methanol.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-3-nitrophenyl)methanol has been characterized in some studies. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate reveals the dihedral angle between the nitroaniline and hydroxyphenyl groups, as well as the tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the steric and electronic considerations that might influence the structure of (2-Amino-3-nitrophenyl)methanol.

Chemical Reactions Analysis

The chemical reactivity of compounds with nitro and amino groups in the presence of methanol has been explored. The photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of nitroso derivatives and aldehydes . Moreover, the reduction of nitro aromatic compounds by (2-pyridyl)phenyl methanol suggests that (2-Amino-3-nitrophenyl)methanol could potentially undergo similar reduction reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Amino-3-nitrophenyl)methanol are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the synthesis of 2-amino-1,3-alkanediols involves the reduction of nitro groups and provides information on the purification and characterization of compounds with amino and hydroxyl functionalities . These findings can help predict the solubility, stability, and reactivity of (2-Amino-3-nitrophenyl)methanol.

科学的研究の応用

1. Inhibition of PqsD in Pseudomonas aeruginosa

- Application Summary: Compounds based on a (2-nitrophenyl)methanol scaffold have been found to be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . These compounds have shown anti-biofilm activity and a tight-binding mode of action .

- Methods of Application: The study involved the synthesis and biochemical evaluation of a comprehensive series of (2-nitrophenyl)methanol derivatives . The in vitro potency of these inhibitors against recombinant PqsD was examined, as well as the effect of selected compounds on the production of the signal molecules HHQ and PQS in P. aeruginosa .

- Results: The data gathered allowed the establishment of a structure–activity relationship, which was used to design fluorescent inhibitors . This led to the discovery of (2-nitrophenyl)methanol derivatives with improved in cellulo efficacy, providing new perspectives towards the application of PqsD inhibitors as anti-infectives .

2. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives, including those with structures similar to (2-Amino-3-nitrophenyl)methanol, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application: Researchers have synthesized various scaffolds of indole for screening different pharmacological activities . This includes the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .

- Results: Various indole derivatives have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Other derivatives have shown inhibitory activity against influenza A .

3. Schiff Bases

- Application Summary: Schiff bases, which contain the imine (-C=N-) functional group, have multiple applications ranging from medicinal use, industrial purposes, catalytic activity, and contribution as ligands in coordination compounds .

- Methods of Application: An experimental research study was conducted to synthesize Schiff base compounds using m-Nitrobenzaldehyde and p-Chloroaniline .

- Results: The study did not provide specific results or outcomes, but it highlighted the broad range of applications for Schiff bases .

4. DNA Cleaving Activity

- Application Summary: Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity .

- Methods of Application: The study involved the synthesis of 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid .

- Results: The compound showed significant DNA cleaving activity with an IC50 of 4.13 ± 0.17 μM .

Safety And Hazards

将来の方向性

The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .

特性

IUPAC Name |

(2-amino-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXMUKYIMSGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

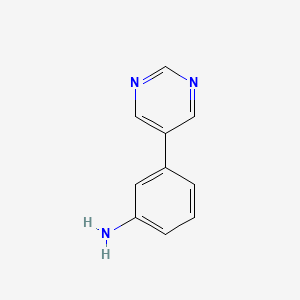

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444955 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-nitrophenyl)methanol | |

CAS RN |

139743-08-1 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)